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Compound of Interest

Compound Name:
Intermediate of tranexamic Acid-

13C2,15N

Cat. No.: B140767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled

intermediate of Tranexamic Acid, specifically 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N. This

document details its chemical identity, a plausible synthetic route, and its role in the preparation

of labeled Tranexamic Acid. It is intended to serve as a valuable resource for researchers in

drug metabolism, pharmacokinetics, and clinical diagnostics who utilize isotopically labeled

compounds as internal standards or tracers.

Introduction
Tranexamic Acid is a synthetic analog of the amino acid lysine and functions as an

antifibrinolytic agent. It is widely used to prevent or treat excessive blood loss in various clinical

scenarios, including surgery, trauma, and heavy menstrual bleeding. The mechanism of action

involves the reversible blockade of lysine-binding sites on plasminogen, thereby inhibiting its

activation to plasmin, the enzyme responsible for the degradation of fibrin clots.

Isotopically labeled versions of pharmaceutical compounds are crucial tools in drug

development and clinical research. Tranexamic Acid-¹³C₂,¹⁵N, and its synthetic intermediate, 4-

(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N, serve as ideal internal standards for quantitative analysis

by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The

incorporation of stable heavy isotopes (¹³C and ¹⁵N) provides a distinct mass signature without
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altering the chemical properties of the molecule, allowing for precise and accurate

quantification in biological matrices.

The key intermediate in one of the common synthetic pathways to Tranexamic Acid is 4-

(aminomethyl)benzoic acid. Consequently, the synthesis of Tranexamic Acid-¹³C₂,¹⁵N proceeds

through the preparation of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N.

Chemical Identity and Properties
The intermediate of Tranexamic Acid-¹³C₂,¹⁵N is 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N.

Property Value

Chemical Name 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N

Synonyms p-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N

Molecular Formula C₆¹³C₂H₉¹⁵NO₂

Molecular Weight 154.14 g/mol

CAS Number Not available

Appearance White to off-white solid

Solubility Soluble in water

Plausible Synthetic Pathway
A common and efficient method for the synthesis of 4-(aminomethyl)benzoic acid is the

catalytic reduction of 4-cyanobenzoic acid. To introduce the isotopic labels at the desired

positions (the carboxylic acid carbon, the methylene carbon, and the nitrogen atom), a

plausible synthetic route would start from a commercially available labeled precursor, such as

potassium cyanide-¹³C,¹⁵N (K¹³C¹⁵N).

The overall synthetic scheme can be envisioned in two main stages:

Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N: This stage involves the introduction of

the labeled aminomethyl group onto the benzoic acid scaffold.
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Conversion to Tranexamic Acid-¹³C₂,¹⁵N: This involves the reduction of the aromatic ring of

the labeled intermediate to the corresponding cyclohexane derivative.

The following sections provide a detailed, albeit hypothetical, experimental protocol for this

synthesis. This protocol is based on established chemical transformations for the unlabeled

analogs and general principles of isotopic labeling.

Experimental Protocol: Synthesis of 4-
(Chloromethyl)benzoic Acid-¹³C
Materials:

4-Carboxybenzaldehyde

Thionyl chloride (SOCl₂)

Methanol (anhydrous)

Potassium cyanide-¹³C (K¹³CN)

Hydrochloric acid (HCl)

Sodium borohydride (NaBH₄)

Anhydrous solvents (THF, Diethyl ether)

Procedure:

Esterification of 4-Carboxybenzaldehyde: 4-Carboxybenzaldehyde is first protected as its

methyl ester to prevent side reactions. 4-Carboxybenzaldehyde is refluxed with an excess of

methanol and a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer

chromatography (TLC). Upon completion, the solvent is removed under reduced pressure,

and the crude methyl 4-formylbenzoate is purified by column chromatography.

Cyanation with K¹³CN: Methyl 4-formylbenzoate is then converted to the corresponding

cyanohydrin using K¹³CN. The aldehyde is dissolved in a suitable solvent like ethanol, and
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an aqueous solution of K¹³CN is added dropwise at 0°C, followed by the slow addition of a

mild acid (e.g., acetic acid) to generate HCN in situ.

Conversion to Chloromethyl Intermediate: The cyanohydrin is then converted to the

chloromethyl derivative. This can be achieved by reaction with thionyl chloride. The crude

cyanohydrin is dissolved in an inert solvent like dichloromethane, and thionyl chloride is

added dropwise at 0°C. The reaction is then warmed to room temperature and stirred until

completion.

Hydrolysis to 4-(Chloromethyl)benzoic Acid-¹³C: The resulting methyl 4-

(chloromethyl)benzoate-¹³C is hydrolyzed to the carboxylic acid by refluxing with aqueous

HCl. After cooling, the product precipitates and is collected by filtration.

Experimental Protocol: Synthesis of 4-
(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N
Materials:

4-(Chloromethyl)benzoic Acid-¹³C

Potassium phthalimide-¹⁵N (prepared from phthalic anhydride and ¹⁵NH₄Cl)

Hydrazine hydrate

Hydrochloric acid

Ethanol

Procedure:

Gabriel Synthesis with ¹⁵N-Phthalimide: 4-(Chloromethyl)benzoic Acid-¹³C is reacted with

potassium phthalimide-¹⁵N in a solvent like dimethylformamide (DMF) at an elevated

temperature. This introduces the ¹⁵N-labeled nitrogen.

Hydrazinolysis: The resulting phthalimido derivative is then treated with hydrazine hydrate in

refluxing ethanol to cleave the phthaloyl group and liberate the primary amine.
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Purification and Isolation: After cooling, the phthalhydrazide byproduct is removed by

filtration. The filtrate is acidified with HCl to precipitate the product, 4-(Aminomethyl)benzoic

Acid-¹³C₂,¹⁵N hydrochloride. The free amino acid can be obtained by neutralization.

Experimental Protocol: Conversion to Tranexamic Acid-
¹³C₂,¹⁵N
Materials:

4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N

Rhodium on alumina (Rh/Al₂O₃) or Platinum oxide (PtO₂) catalyst

Hydrogen gas (H₂)

Water or a suitable solvent

Autoclave/high-pressure hydrogenation apparatus

Procedure:

Catalytic Hydrogenation: 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N is dissolved in water or a

suitable solvent and placed in a high-pressure autoclave with a catalytic amount of Rh/Al₂O₃

or PtO₂.

Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to a

high pressure (e.g., 100-150 atm). The reaction mixture is heated to a high temperature

(e.g., 100-150 °C) with vigorous stirring.

Work-up and Purification: After the reaction is complete (monitored by the cessation of

hydrogen uptake), the autoclave is cooled and depressurized. The catalyst is removed by

filtration. The filtrate is concentrated under reduced pressure to yield a mixture of cis- and

trans-Tranexamic Acid-¹³C₂,¹⁵N. The desired trans-isomer is typically isolated and purified by

recrystallization.

Quantitative Data (Hypothetical)
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The following tables summarize hypothetical quantitative data for the synthesis of 4-

(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N and its conversion to Tranexamic Acid-¹³C₂,¹⁵N. These

values are representative of what might be expected from a well-optimized synthesis.

Table 1: Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N

Step
Starting
Material

Product Yield (%)
Purity (%) (by
HPLC)

1

4-

Carboxybenzald

ehyde

Methyl 4-

formylbenzoate
95 >98

2
Methyl 4-

formylbenzoate

Methyl 4-

(cyanohydrin)ben

zoate-¹³C

90 Crude

3

Methyl 4-

(cyanohydrin)ben

zoate-¹³C

Methyl 4-

(chloromethyl)be

nzoate-¹³C

85 >97

4

Methyl 4-

(chloromethyl)be

nzoate-¹³C

4-

(Chloromethyl)be

nzoic Acid-¹³C

92 >98

5

4-

(Chloromethyl)be

nzoic Acid-¹³C

4-

(Phthalimidomet

hyl)benzoic Acid-

¹³C,¹⁵N

88 >95

6

4-

(Phthalimidomet

hyl)benzoic Acid-

¹³C,¹⁵N

4-

(Aminomethyl)be

nzoic Acid-

¹³C₂,¹⁵N

85 >99

Table 2: Conversion to Tranexamic Acid-¹³C₂,¹⁵N
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Starting Material Product Yield (%)
Purity (%) (trans-
isomer by HPLC)

4-

(Aminomethyl)benzoic

Acid-¹³C₂,¹⁵N

Tranexamic Acid-

¹³C₂,¹⁵N
75 >99

Table 3: Spectroscopic Data for 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N (Hypothetical)

Technique Data

¹H NMR (400 MHz, D₂O)
δ 7.95 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H),

4.15 (s, 2H)

¹³C NMR (100 MHz, D₂O)
δ 175.0 (¹³COOH), 145.0, 131.0, 130.0, 128.0,

45.0 (¹³CH₂NH₂)

Mass Spec (ESI+) m/z 155.08 [M+H]⁺

Visualizations
Signaling Pathway: Fibrinolysis and the Mechanism of
Action of Tranexamic Acid
The following diagram illustrates the fibrinolysis pathway and highlights the inhibitory action of

Tranexamic Acid.
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Caption: Mechanism of action of Tranexamic Acid in the fibrinolysis pathway.

Experimental Workflow: Synthesis of Tranexamic Acid-
¹³C₂,¹⁵N
The following diagram outlines the key steps in the proposed synthesis of Tranexamic Acid-

¹³C₂,¹⁵N.
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Caption: Proposed synthetic workflow for Tranexamic Acid-¹³C₂,¹⁵N.
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Conclusion
This technical guide has provided a detailed overview of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N,

the key intermediate in the synthesis of isotopically labeled Tranexamic Acid. While a specific

experimental protocol for the labeled compound is not readily available in the public domain, a

plausible and scientifically sound synthetic route has been proposed based on established

chemical principles. The provided hypothetical data and workflow diagrams offer a valuable

resource for researchers planning the synthesis or utilization of this important analytical

standard. The continued development of robust methods for the synthesis of isotopically

labeled drug molecules and their intermediates is essential for advancing our understanding of

drug efficacy and safety.

To cite this document: BenchChem. [An In-depth Technical Guide to the Intermediate of
Tranexamic Acid-¹³C₂,¹⁵N]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140767#what-is-intermediate-of-tranexamic-acid-
13c2-15n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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